

Application Notes and Protocols for SR 11023 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 11023 is a synthetic retinoid that has been characterized as a potent antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARy). Additionally, it has been suggested to exhibit activity as a selective agonist for Retinoic Acid Receptor (RAR) subtypes β and γ . This dual activity makes **SR 11023** a valuable tool for investigating the distinct and overlapping roles of these nuclear receptors in various cellular processes. Retinoids are known to play crucial roles in cell differentiation, proliferation, apoptosis, and cell cycle regulation. These application notes provide detailed protocols for utilizing **SR 11023** in cell culture experiments to explore its biological effects.

Mechanism of Action

SR 11023's primary characterized mechanism of action is the antagonism of PPARy. It binds to the PPARy ligand-binding domain, preventing the recruitment of coactivators and subsequent transcription of target genes. As a putative RARβ and RARy agonist, **SR 11023** is thought to bind to these RAR subtypes, forming heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to influence cellular processes.

Quantitative Data Summary

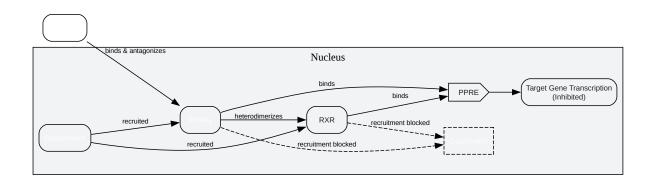


The following table summarizes the available quantitative data for **SR 11023**. It is important to note that specific effective concentrations for RAR-mediated effects are not extensively published and may require optimization for different cell lines and experimental conditions.

Parameter	Value	Receptor	Assay	Reference
IC50	108 nM	PPARy	Competitive Displacement Assay	[1]
Effect on pS273	25% inhibition	PPARy	In vitro kinase assay	[1]
Effect on pS273	75% inhibition	PPARy	In vitro kinase assay	[1]

Signaling Pathways

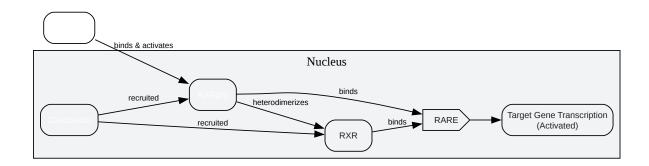
SR 11023 is involved in the PPARy and likely the RAR signaling pathways. The diagrams below illustrate the general mechanisms of these pathways.



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Caption: PPARy antagonist activity of SR 11023.





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Caption: Putative RAR agonist activity of SR 11023.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of **SR 11023** in cell culture.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is to determine the effect of **SR 11023** on cell viability and proliferation.

Materials:

- SR 11023 stock solution (e.g., 10 mM in DMSO)
- Target cell line (e.g., MCF-7, HL-60, or a neuroblastoma cell line)
- · Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader (570 nm)

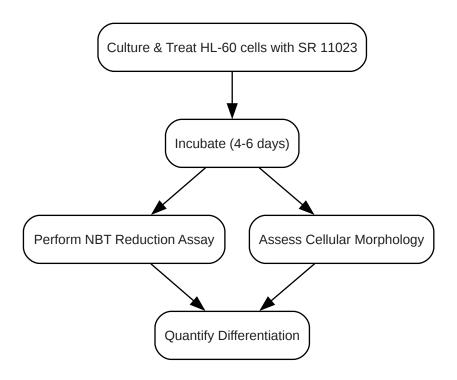
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
- SR 11023 Treatment: Prepare serial dilutions of SR 11023 in complete medium. A suggested starting range is from 0.01 μ M to 10 μ M. Remove the medium from the wells and add 100 μ L of the SR 11023 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest SR 11023 concentration.
- Incubation: Incubate the plate for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well.
- Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.









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References

- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARy; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
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